molecular formula C9H10N2O5S B14812736 4-Cyclopropoxy-2-nitrobenzenesulfonamide

4-Cyclopropoxy-2-nitrobenzenesulfonamide

Cat. No.: B14812736
M. Wt: 258.25 g/mol
InChI Key: SJQLYTWIZVYXAY-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C9H10N2O5S and a molecular weight of 258.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-nitrobenzenesulfonamide typically involves the nitration and sulfonation of aromatic compounds. One common method involves the reaction of 4-cyclopropoxybenzenesulfonyl chloride with nitric acid under controlled conditions to introduce the nitro group . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-2-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, leading to inhibition or modification of their activity. The sulfonamide group can also interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

4-Cyclopropoxy-2-nitrobenzenesulfonamide can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and applications.

Properties

Molecular Formula

C9H10N2O5S

Molecular Weight

258.25 g/mol

IUPAC Name

4-cyclopropyloxy-2-nitrobenzenesulfonamide

InChI

InChI=1S/C9H10N2O5S/c10-17(14,15)9-4-3-7(16-6-1-2-6)5-8(9)11(12)13/h3-6H,1-2H2,(H2,10,14,15)

InChI Key

SJQLYTWIZVYXAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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